6-(3-Formylphenyl)-2-formylphenol
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Overview
Description
6-(3-Formylphenyl)-2-formylphenol is an organic compound characterized by the presence of two formyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Formylphenyl)-2-formylphenol typically involves the formylation of phenolic compounds. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce formyl groups onto the aromatic ring. The reaction is carried out under controlled conditions to ensure the selective formylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(3-Formylphenyl)-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Formation of 6-(3-Carboxyphenyl)-2-carboxyphenol.
Reduction: Formation of 6-(3-Hydroxyphenyl)-2-hydroxyphenol.
Substitution: Formation of various substituted phenols depending on the substituent introduced.
Scientific Research Applications
6-(3-Formylphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6-(3-Formylphenyl)-2-formylphenol exerts its effects depends on its interaction with molecular targets. The formyl groups can participate in various chemical reactions, such as nucleophilic addition, which can modify the activity of biological molecules. The phenolic hydroxyl group can form hydrogen bonds and interact with enzymes and receptors, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 2-Formylphenylboronic acid
Uniqueness
This detailed article provides a comprehensive overview of 6-(3-Formylphenyl)-2-formylphenol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(3-formylphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-8-10-3-1-4-11(7-10)13-6-2-5-12(9-16)14(13)17/h1-9,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVNCSDSKLKHSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2O)C=O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685051 |
Source
|
Record name | 2-Hydroxy[1,1'-biphenyl]-3,3'-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261907-10-1 |
Source
|
Record name | 2-Hydroxy[1,1'-biphenyl]-3,3'-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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